molecular formula C18H17Cl3N4O4S B11710486 2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide

2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11710486
M. Wt: 491.8 g/mol
InChI Key: QWURJQFMGCSVOQ-UHFFFAOYSA-N
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Description

2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with a molecular formula of C18H18Cl3N3O2S . This compound is known for its unique structure, which includes a benzamide core substituted with various functional groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield .

Industrial Production Methods

the principles of organic synthesis, such as maintaining reaction conditions and using appropriate purification techniques, are crucial for producing this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: The compound’s interactions with biological molecules are of interest, particularly in understanding enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: Its unique chemical properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for diverse applications in research and potential therapeutic uses .

Properties

Molecular Formula

C18H17Cl3N4O4S

Molecular Weight

491.8 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-[(4-methoxy-3-nitrophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C18H17Cl3N4O4S/c1-10-5-3-4-6-12(10)15(26)23-16(18(19,20)21)24-17(30)22-11-7-8-14(29-2)13(9-11)25(27)28/h3-9,16H,1-2H3,(H,23,26)(H2,22,24,30)

InChI Key

QWURJQFMGCSVOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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